Preserved Analgesic Efficacy with Superior CNS Safety Margin vs. Pregabalin in Rodent Neuropathic Pain Models
Silagaba132 demonstrates pregabalin-like analgesic efficacy in both spinal nerve ligation (SNL) mice and rats, as well as partial sciatic nerve ligation (PSL) rats. At an oral dose of 30 mg/kg, it achieves equivalent antiallodynic effects to pregabalin [1]. Critically, unlike pregabalin, Silagaba132 does not impair neuromuscular coordination in the rotarod test at the same analgesic dose, indicating a superior CNS safety profile [1].
| Evidence Dimension | Analgesic efficacy and CNS safety |
|---|---|
| Target Compound Data | Significant antiallodynic activity in SNL mice and rats, PSL rats; 180 seconds on rotarod at 30 mg/kg |
| Comparator Or Baseline | Pregabalin (30 mg/kg): Significant antiallodynic activity in same models; Rotarod duration reduced to 125s (10 mg/kg) and 12s (30 mg/kg) at 3h post-dose |
| Quantified Difference | Silagaba132 maintains full rotarod performance (180s) while pregabalin shows dose-dependent impairment (p < 0.01) |
| Conditions | In vivo: SNL model in mice and rats, PSL model in rats; Rotarod test in rats (30 mg/kg oral dose) |
Why This Matters
This establishes Silagaba132 as a tool compound for dissecting analgesic mechanisms from CNS side effects, a differentiation not achievable with pregabalin.
- [1] Fukasawa H, et al. Silicon-Containing GABA Derivatives, Silagaba Compounds, as Orally Effective Agents for Treating Neuropathic Pain without Central-Nervous-System-Related Side Effects. ACS Chem Neurosci. 2014 Jul 16;5(7):525-32. View Source
